molecular formula C20H19NO2S B485761 6-Methyl-1-(2-naphthylsulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 497060-24-9

6-Methyl-1-(2-naphthylsulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B485761
CAS No.: 497060-24-9
M. Wt: 337.4g/mol
InChI Key: SUFAFPUIUAUDQQ-UHFFFAOYSA-N
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Description

6-Methyl-1-(2-naphthylsulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a naphthylsulfonyl group attached to the quinoline ring system, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(2-naphthylsulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Naphthylsulfonyl Group: The naphthylsulfonyl group is introduced through sulfonylation reactions, typically using naphthylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-(2-naphthylsulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-Methyl-1-(2-naphthylsulfonyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can act as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methyl-1-(2-naphthylsulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The naphthylsulfonyl group can enhance binding affinity to these targets, while the quinoline ring system can modulate the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-1-(2-naphthylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
  • 6-Methyl-1-(2-naphthylsulfonyl)-1,2,3,4-tetrahydroquinoxaline

Uniqueness

Compared to similar compounds, 6-Methyl-1-(2-naphthylsulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to its specific structural features, such as the position of the methyl group and the naphthylsulfonyl moiety

Properties

IUPAC Name

6-methyl-1-naphthalen-2-ylsulfonyl-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-15-8-11-20-18(13-15)7-4-12-21(20)24(22,23)19-10-9-16-5-2-3-6-17(16)14-19/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFAFPUIUAUDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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